molecular formula C21H23NO3 B5773811 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone

Cat. No. B5773811
M. Wt: 337.4 g/mol
InChI Key: VFUIGWSHTLVJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone, also known as MEOP or 4-MeO-PEP, is a synthetic compound that belongs to the class of phenethylamines. It is a research chemical that is commonly used in scientific studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in energy, focus, and motivation. 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has also been shown to enhance cognitive function, including memory and learning. Additionally, 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has been found to have antidepressant and anxiolytic effects, which may be due to its activity at the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. Additionally, 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone is relatively easy to synthesize and has a long shelf life, which makes it a cost-effective research tool. However, one of the main limitations of using 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone in lab experiments is its limited availability and lack of standardized dosing protocols.

Future Directions

There are several future directions for research on 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to elucidate the exact mechanism of action of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone, as well as its effects on other neurotransmitter systems. Finally, the development of more standardized dosing protocols and the investigation of potential side effects of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone are important areas for future research.

Synthesis Methods

The synthesis of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone involves the reaction of 3-(2-bromoethyl)-1H-indole with 2-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2-methyl-1-propanone to yield the final product. The purity of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone can be improved by recrystallization or chromatography techniques.

Scientific Research Applications

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone is commonly used in scientific research to investigate its pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has also been shown to have agonist activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15(2)21(23)17-14-22(18-9-5-4-8-16(17)18)12-13-25-20-11-7-6-10-19(20)24-3/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIGWSHTLVJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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